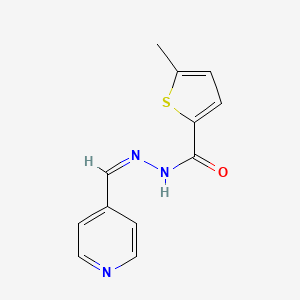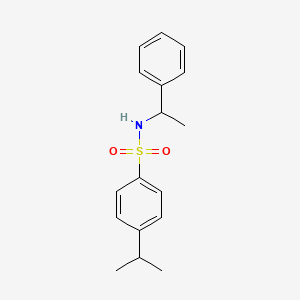
N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide
Overview
Description
N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide, also known as PPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPAA is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
1. Marine Actinobacterium Metabolites
In a study on the marine actinobacterium Streptomyces sp., researchers isolated new bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, a compound structurally related to N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide. These compounds exhibited cytotoxic activities, impacting the reproduction of sea urchins by affecting sperm and egg cells (Sobolevskaya et al., 2007).
2. Anxiolytic Potential
N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related derivatives have shown potential as novel anxiolytics. These compounds were observed to have modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).
3. Anticancer Activity
A series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides were synthesized and evaluated for anticancer activity. These compounds showed significant activity against human cancer cell lines, including cervical and breast carcinoma (Boddu et al., 2018).
4. Acetylcholinesterase Inhibition
Derivatives of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide were synthesized and screened for anticholinesterase activity, demonstrating significant inhibition of acetylcholinesterase, suggesting potential applications in conditions like Alzheimer's disease (Yurttaş et al., 2013).
5. Anti-tumor Properties
Novel isoxazole compounds, including N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, were synthesized and exhibited notable anti-tumor activities, indicating the potential of related compounds in cancer therapy (Hao-fei, 2011).
6. Biological Efficacy Against Microorganisms
N-phenyl- and N-benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides showed moderate to good bioefficacies against various microorganisms, including bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Chhatriwala et al., 2014).
7. Motilin Receptor Agonist
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a structurally related compound, was identified as a novel small molecule motilin receptor agonist, with promising pharmacokinetic profiles and potential applications in gastrointestinal transit disorders (Westaway et al., 2009).
8. VEGFR-2-TK Inhibition in Anticancer Activity
2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives exhibited anticancer activity through VEGFR-2-TK inhibition, with some compounds showing higher cytotoxic activity than standard drugs, indicating their potential in cancer treatment (Hassan et al., 2021).
9. Antipsychotic Activity
N-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][1,4]-oxazepine derivatives showed significant antipsychotic activity, suggesting their potential use in psychiatric treatments (Jain & Surana, 2017).
10. Anti-Inflammatory and Anti-Arthritic Properties
N-(2-hydroxy phenyl) acetamide, a compound related to this compound, demonstrated anti-arthritic and anti-inflammatory properties in an adjuvant-induced arthritis model, suggesting potential therapeutic applications in inflammatory conditions [(Jawed et al., 2010)](https://consensus.app/papers/n2hydroxy-phenyl-acetamide-inhibits-jawed/e08f9ce54a2b538ebdfd71a35c364a15/?utm_source=chatgpt).
Mechanism of Action
Target of Action
N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide is a synthetic compound that has been studied for its potential antibacterial and anticancer properties It’s known that the compound encompasses pharmacologically potent amide and phenyl piperazine moieties in its structure , which are important for biochemical targets across various therapeutic areas .
Mode of Action
The compound is believed to interact with its targets in a way that leads to antibacterial and anticancer effects . The polar nitrogen ring in the piperazine moiety is known to give bioactivity to molecules and enhance positive interaction with macro-molecules .
Biochemical Pathways
It’s suggested that the compound influences pathways that are important for both the early and late stages of cell differentiation .
Result of Action
The compound has shown potential as an anticancer agent. For instance, compound 5d (a variant of the series of synthesized N-phenyl-2-(4-phenyl-1-piperazinyl)acetamides) was found to be the most promising candidate of the series, showing significant anticancer activity in the HCT116 Colon Cancer Cell line . The cytotoxicity was shown maximum by the compound 5k while minimum toxicity was recorded in compound 5m .
Action Environment
It’s known that substitutions on the piperazine moiety lead to the discovery of less cytotoxic compounds , suggesting that structural modifications can influence the compound’s action.
Future Directions
The synthesized compounds were evaluated for their antibacterial and anticancer activities, with compound 5d identified as the most promising candidate of the series. This compound will serve as a lead for future structure optimizations . Moreover, substitutions on the piperazine moiety led to the discovery of less cytotoxic compounds, indicating a potential direction for future research .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide are largely derived from its amide and phenyl piperazine moieties. The stable and polar amide functionality is a significant unit for the organic molecules which is present in natural occurring materials (e.g., peptides and proteins). It is also as a part of active pharmaceutical products or prodrugs . The substituted polyamine moieties are important for biochemical targets across all the therapeutic areas . Piperazine is a stimulating heterocyclic moiety, a constituent of several biologically active molecules. Piperazine has a polar nitrogen ring that gives bioactivity to molecules and enhances positive interaction with macro-molecules .
Cellular Effects
It has been shown to have potential anticancer activity, as evaluated using an anti-proliferation (SRB) assay on HCT116 Colon Cancer Cell line .
Molecular Mechanism
It is known that the compound interacts with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It has been observed that substitutions on the piperzine moiety lead to the discovery of less cytotoxic compounds .
Properties
IUPAC Name |
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(19-16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZVQEGCJAMKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)
![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)




![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)
![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)
![11-(2-furyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4919616.png)

![N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4919632.png)
